molecular formula C10H7ClN4O B124123 N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide CAS No. 349125-10-6

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B124123
CAS No.: 349125-10-6
M. Wt: 234.64 g/mol
InChI Key: BRIYLVGOFCOWPY-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide: is a chemical compound that has gained attention due to its potential therapeutic and environmental applications. It is a pyrazine derivative with a chloropyridine group attached to it.

Mechanism of Action

Target of Action

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide primarily targets specific enzymes or receptors involved in cellular processes. These targets often include kinases, which play a crucial role in signal transduction pathways, or other proteins involved in disease pathways such as inflammation or cancer .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzyme or receptor. This binding can inhibit the enzyme’s activity or block the receptor’s function, leading to a disruption in the signaling pathways. For example, if the target is a kinase, the compound may prevent phosphorylation events necessary for downstream signaling .

Biochemical Pathways

By inhibiting its target, this compound affects several biochemical pathways. These pathways could include those involved in cell proliferation, apoptosis, or immune responses. The inhibition of these pathways can lead to reduced cell growth in cancer or decreased inflammation in autoimmune diseases .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys. These properties influence its bioavailability and the duration of its therapeutic effects .

Result of Action

At the molecular level, the action of this compound results in the inhibition of target enzymes or receptors, leading to altered cellular functions. This can manifest as reduced cell proliferation, increased apoptosis, or decreased inflammatory responses. At the cellular level, these changes can lead to the suppression of tumor growth or the alleviation of symptoms in inflammatory diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide typically involves the reaction of 5-chloropyridine-2-amine with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies .

Biology: This compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Medicine: In medicinal chemistry, it is explored for its potential as a therapeutic agent. It is also used as an impurity standard in the quality control of pharmaceutical products .

Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Comparison with Similar Compounds

  • N-(pyridin-2-yl)pyrazine-2-carboxamide
  • N-(5-chloropyridin-2-yl)pyrazine-2-carboxylic acid
  • N-(5-chloropyridin-2-yl)pyrazine-2-carboxylate

Uniqueness: N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide is unique due to its specific structural features, such as the presence of both a chloropyridine and a pyrazine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O/c11-7-1-2-9(14-5-7)15-10(16)8-6-12-3-4-13-8/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIYLVGOFCOWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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